Meloxicam

Catalog No.
S534946
CAS No.
71125-38-7
M.F
C14H13N3O4S2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meloxicam

CAS Number

71125-38-7

Product Name

Meloxicam

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)

InChI Key

ZRVUJXDFFKFLMG-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases.
1.54e-01 g/L

Synonyms

Meloxicam; Mobic; Mobicox; Movalis; Meloxicamum; Uticox; Parocin; reumoxicam; Movicox;

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Isomeric SMILES

CC1=CN=C(S1)N/C(=C\2/C(=O)C3=CC=CC=C3S(=O)(=O)N2C)/O

Description

The exact mass of the compound Meloxicam is 351.03475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Musculo-skeletal system, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Properties and Pain Management

  • Long-lasting pain relief: Studies have demonstrated meloxicam's prolonged analgesic effect, particularly against inflammatory pain. Compared to other NSAIDs like piroxicam and diclofenac, meloxicam's pain-relieving effect persists for a longer duration after a single dose [].

Anti-inflammatory Mechanisms

  • COX Inhibition: Meloxicam's primary mechanism of action involves inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which contribute to inflammation, pain, and fever []. Meloxicam exhibits preferential inhibition of COX-2, potentially reducing gastrointestinal side effects commonly associated with NSAIDs [].

Potential Applications Beyond Pain and Inflammation

While meloxicam is primarily used for pain relief and managing inflammatory conditions, ongoing research explores its potential benefits in other areas:

  • Cancer Treatment: Studies suggest meloxicam might possess anti-tumor properties. Research is underway to investigate its efficacy in combination with other cancer therapies [].
  • Alzheimer's Disease: Meloxicam's COX-2 inhibitory properties are being explored for their potential role in reducing neuroinflammation associated with Alzheimer's disease. However, more research is needed to confirm its effectiveness [].

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly prescribed for conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Meloxicam selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is significant because COX-2 is primarily involved in inflammation and pain, while COX-1 plays a role in protecting the gastric mucosa and maintaining renal blood flow . The drug is marketed under various trade names, including Mobic.

Meloxicam acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins []. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, meloxicam reduces the production of prostaglandins, thereby lessening these symptoms [].

  • Toxicity: Meloxicam can cause side effects like gastrointestinal upset, constipation, diarrhea, and dizziness []. In rare cases, it can lead to more serious complications like stomach ulcers or heart problems [].
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity hazards reported [].

Meloxicam's mechanism of action involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase enzymes. The primary reaction catalyzed by these enzymes is the conversion of arachidonic acid into prostaglandin H2, which is further processed into various prostaglandins that mediate inflammation and pain responses. Meloxicam demonstrates a tenfold selectivity for COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional NSAIDs .

The metabolic pathway of meloxicam involves hepatic cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The drug is extensively metabolized into several inactive metabolites, with approximately 60% converted to 5'-carboxy meloxicam . The primary reactions include hydroxylation and oxidation processes that transform meloxicam into these metabolites.

Meloxicam exhibits significant biological activity as an anti-inflammatory agent. By inhibiting COX-2, it effectively reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation in affected tissues. Clinical studies have shown that meloxicam can provide relief from symptoms associated with arthritis and other inflammatory conditions . Additionally, it has been shown to penetrate synovial fluid effectively, with concentrations ranging from 40% to 50% of plasma levels, which may enhance its therapeutic efficacy in joint-related disorders .

The synthesis of meloxicam typically involves several steps starting from simpler organic compounds. A common synthetic route includes the reaction of 4-hydroxybenzenesulfonamide with 2-amino-5-methylthiazole followed by acylation with 4-methyl-3-thiosemicarbazide. This results in the formation of the enolic acid structure characteristic of meloxicam. The final product is purified through crystallization or chromatography techniques .

Meloxicam is primarily used in clinical settings for managing pain and inflammation associated with various musculoskeletal disorders. Its specific applications include:

  • Treatment of osteoarthritis
  • Management of rheumatoid arthritis
  • Relief of acute pain conditions
  • Post-operative pain management

Due to its selective inhibition of COX-2, meloxicam is often preferred over non-selective NSAIDs for patients at risk of gastrointestinal complications .

Meloxicam has been studied for its interactions with various medications. Notably, it may increase the risk of bleeding when used concurrently with anticoagulants such as warfarin or antiplatelet agents like clopidogrel. Other interactions include:

  • Diuretics: Meloxicam may reduce the efficacy of diuretics.
  • Antihypertensives: Concurrent use may lead to decreased antihypertensive effects.
  • Lithium: Meloxicam can increase lithium levels in the blood.

Patients are advised to inform healthcare providers about all medications they are taking to avoid potential interactions .

Meloxicam shares similarities with several other NSAIDs but stands out due to its selectivity for COX-2. Below is a comparison with some similar compounds:

CompoundClassCOX SelectivityCommon Uses
MeloxicamOxicamHigh (COX-2)Osteoarthritis, rheumatoid arthritis
PiroxicamOxicamModerateArthritis treatment
DiclofenacPhenylacetic acidModeratePain relief, inflammation
CelecoxibCoxibHigh (COX-2)Osteoarthritis, acute pain
IbuprofenPropionic acidLowGeneral pain relief

Uniqueness: Meloxicam's unique profile includes a longer half-life (approximately 20 hours), allowing for once-daily dosing compared to many other NSAIDs that require multiple doses throughout the day . Its high protein binding (99.4%) also contributes to its prolonged action in the body.

Fourier Transform Infrared Spectroscopic Analysis

Meloxicam exhibits characteristic infrared absorption bands that serve as definitive fingerprints for molecular identification and structural elucidation. The primary spectroscopic features include the N-H stretching vibration of the secondary amide group observed at 3282 cm⁻¹, which shifts slightly to 3288 cm⁻¹ in co-crystalline forms [1]. The carbonyl stretching vibration of the amide group appears as a prominent band at 1620 cm⁻¹ in pure meloxicam, with variations observed at 1616 cm⁻¹ and 1619 cm⁻¹ depending on the crystalline form and intermolecular interactions [2] [1].

The thiazole ring system contributes characteristic C=N stretching vibrations at 1523 cm⁻¹, which undergoes a slight blue shift to 1530 cm⁻¹ in co-crystalline arrangements [1]. The C-N stretching vibration associated with the N-amino nitrogen appears at 1262 cm⁻¹, shifting to 1264 cm⁻¹ in co-crystalline forms. Additional structural markers include the C-O bond stretching of the tertiary alcohol functionality at 1119 cm⁻¹ (1122 cm⁻¹ in co-crystals) and the characteristic S=O stretching vibration of the sulfoxide group at 1043 cm⁻¹ (1044 cm⁻¹ in co-crystals) [1].

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information that is particularly valuable for analyzing meloxicam in complex formulations and polymeric systems. Significant spectroscopic evidence demonstrates the utility of Raman analysis in monitoring drug-polymer interactions, where meloxicam bands undergo characteristic frequency shifts upon encapsulation [3]. Specifically, the band located at 1305 cm⁻¹ in starting meloxicam shifts to higher energy at 1394 cm⁻¹ when incorporated into polymeric micelles, indicating molecular-level interactions between the drug and carrier system [3].

Fourier Transform Raman spectroscopy enables comprehensive analysis of meloxicam co-crystal systems, particularly in combination with tartaric acid. The technique successfully identifies tartaric acid peaks at 2968, 2934, 1739, 1693, and 1257 cm⁻¹, allowing for detailed monitoring of co-crystal formation and hydrogen bonding interactions [1]. The complementary nature of FT-Raman with FT-IR spectroscopy proves essential for emphasizing shifts in vibrational band positions and intensities, particularly for monitoring crystal lattice vibrations below 400 cm⁻¹ [1].

Terahertz Time-Domain Spectroscopy

Terahertz time-domain spectroscopy (THz-TDS) reveals distinctive low-frequency vibrational modes that are particularly valuable for pharmaceutical analysis. Meloxicam exhibits well-separated, prominent absorption bands at 1.00, 1.66, 2.07, and 2.57 THz, with the 1.00 THz band being especially well-resolved in the spectral region where THz-TDS systems achieve highest signal-to-noise ratios [4] [5]. These spectroscopic features demonstrate exceptional discrimination capabilities for drug identification and quantification applications.

The frequency-dependent refractive index measurements reveal an almost constant value with an average index of 1.75 across the 0.2-2.7 THz range [4] [5]. Temperature-dependent studies at 77 K demonstrate blue-shifts in all vibrational modes, with the most significant shifts observed for the 2.07 THz and 2.57 THz bands, indicating lattice parameter changes and anharmonicity effects [5]. Far-infrared spectroscopy extends the analysis range to 20 THz, revealing additional strong features at 3.62 THz and 9.72 THz that serve as excellent marker bands for meloxicam identification [5].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Solution-State Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy in DMSO-d₆ provides comprehensive structural confirmation for meloxicam across all polymorphic forms. After solubilization in DMSO-d₆, all polymorphic forms exhibit characteristic resonance patterns that enable structural verification and polymorphic form identification [6]. In CDCl₃, the ¹H NMR spectrum shows no signal in the break region between 3 and 6.9 ppm or beyond 8.1 ppm, confirming the general molecular structure [5].

Carbon-13 nuclear magnetic resonance spectroscopy serves as a powerful tool for detecting ion-pair formation between meloxicam and amine compounds in solution. Studies demonstrate the ability to prove the formation of meloxicam/amine ion-pairs through characteristic chemical shift changes observed in ¹³C NMR spectra [7]. Solution-state studies with cyclodextrin complexes utilize both ¹H NMR and mass spectrometry to confirm 1:1 molar complexation between meloxicam and α-, β-, and γ-cyclodextrins [8].

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state NMR spectroscopy provides critical insights into polymorphic forms and crystalline structures of meloxicam. Cross-polarization magic angle spinning (CPMAS) ¹³C NMR spectra reveal the presence of multiple symmetry-independent molecules in the asymmetric unit cell, particularly for polymorphs MLX-II, MLX-III, and MLX-V [9]. The observation of doubled resonances in both ¹³C and ¹⁵N CPMAS NMR spectra indicates Z₀ > 1 polymorphs, where Z₀ represents the number of symmetry-independent molecules [9].

Two-dimensional ¹H-¹³C heteronuclear correlation (HETCOR) spectra registered under very fast magic angle spinning conditions (νᵣ = 55.55 kHz) provide definitive evidence for complex polymorphic structures. For MLX-V, correlation signals corresponding to four different sites suggest a Z₀ = 4 polymorph, representing an unusually high degree of crystallographic complexity [9]. The solid-state NMR data correlate with powder X-ray diffraction patterns to confirm the presence of NH···N hydrogen bonding dimers in these elusive polymorphic forms [9].

High-Resolution Nuclear Magnetic Resonance with Isotopic Labeling

High-resolution ¹H-[¹³C] NMR spectroscopy enables precise quantification of isotopically labeled meloxicam compounds with exceptional sensitivity and accuracy. The technique successfully addresses the ¹³C isotope effect, which causes frequency shifts for ¹³C-labeled compounds relative to native ¹²C compounds that exceed typical spectral line widths [10]. Systematic measurements reveal specific isotope shifts for various metabolites, with values ranging from -1.67 to -2.55 ppb, providing essential calibration data for quantitative analysis [10].

The methodology proves particularly valuable for metabolic studies and pharmacokinetic investigations where precise quantification of meloxicam and its metabolites is required. The approach demonstrates superior sensitivity compared to direct ¹³C observation while maintaining the ability to detect total metabolic pools containing both ¹²C and ¹³C-bound protons [10].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides characteristic fragmentation patterns essential for meloxicam identification and quantification. The molecular ion peak appears at m/z 352.0 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [11] [12]. The most intense and diagnostically significant fragment occurs at m/z 115.0, formed through cleavage of the amide bond, which serves as the primary product ion for multiple reaction monitoring (MRM) transitions [11] [13].

Additional fragmentation pathways generate characteristic ions at m/z 141.0, representing the base peak fragment in many analytical conditions [14]. The mass transition ion-pair m/z 352.0→115.0 demonstrates exceptional selectivity and sensitivity for meloxicam quantification in biological matrices, with successful application in human plasma analysis achieving lower limits of quantification as low as 0.02 μg/mL [12]. Studies utilizing piroxicam as internal standard employ the mass transition m/z 331.8→94.8 for reliable analytical performance [11].

Electron Impact Mass Spectrometry

Electron impact (EI) mass spectrometry at 70 eV ionization energy generates distinct fragmentation patterns that complement electrospray ionization data. The molecular ion peak appears at m/z 351.0 (corresponding to the neutral molecule), with subsequent fragmentation producing characteristic ions that enable structural confirmation [15]. The electron impact technique proves particularly valuable for gas chromatography-mass spectrometry (GC-MS) applications, though meloxicam typically requires derivatization for optimal GC analysis due to its polar functional groups [15].

Comparative fragmentation studies demonstrate the utility of tandem mass spectrometry for structural elucidation of meloxicam degradation products. High-resolution mass spectrometry enables identification of transformation products in environmental studies, with seven distinct degradation products identified for meloxicam under various stress conditions [16]. The fragmentation patterns provide essential structural information for metabolite identification and impurity profiling in pharmaceutical quality control applications [17].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry using quadrupole time-of-flight (Q-TOF) instruments provides accurate mass measurements essential for molecular formula determination and structural elucidation. The technique successfully identifies meloxicam and its metabolites in complex biological matrices, with applications extending to pharmacokinetic studies and environmental fate analysis [16]. Ultra-pressure liquid chromatography coupled with high-resolution tandem mass spectrometry enables simultaneous monitoring of meloxicam and multiple degradation products with exceptional selectivity [16].

The mzCloud database contains 350 mass spectra across 4 spectral trees for meloxicam, utilizing Q Exactive Orbitrap and Q Exactive Plus Orbitrap instruments [18]. These comprehensive spectral libraries enable reliable compound identification through spectral matching algorithms and provide reference data for method development and validation [18]. The database includes both MS¹ and MS² spectra acquired using electrospray ionization and Fourier transform analyzers [18].

Chromatographic Separation Techniques

High-Performance Liquid Chromatography Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the predominant analytical approach for meloxicam separation and quantification. Effective chromatographic separation utilizes C18 stationary phases, with column specifications including Sunfire C18 (150×4.6 mm, 5 μm) achieving baseline resolution with retention times of 11.6 minutes for meloxicam and 6.3 minutes for piroxicam internal standard [19]. Mobile phase optimization typically employs acetonitrile-potassium dihydrogen phosphate buffer systems, with compositions such as 40:60 (v/v) at pH 3.5 providing optimal separation efficiency [19].

Alternative column chemistries demonstrate comparable performance, including Develosil ODS HG-5 (15×4.6 cm, 5 μm) achieving rapid analysis with 2.09-minute retention times using acetonitrile:phosphate buffer (60:40, pH 3.4) mobile phases [20]. Ultra-violet detection at wavelengths between 268-360 nm provides excellent sensitivity, with 355 nm representing the optimal detection wavelength for maximum signal response [19] [21]. Method validation demonstrates linearity ranges from 10-2400 ng/mL with correlation coefficients exceeding 0.9999 [19].

Ultra-Performance Liquid Chromatography

Ultra-performance liquid chromatography (UPLC) technology enables significant improvements in analysis speed and efficiency while maintaining chromatographic resolution. The ACQUITY UPLC HSS-T3 column (2.1×100 mm, 1.8 μm) facilitates complete separation of meloxicam from its impurities in less than 5 minutes total analysis time [22]. Optimized gradient elution programs with flow rates of 0.4 mL/min and column temperatures of 45°C provide exceptional peak shapes with resolution factors greater than 2.0 [22].

The UPLC methodology demonstrates more than six-fold improvement in analysis time compared to conventional HPLC methods, with concurrent reduction in mobile phase consumption by more than twenty-fold [22]. Dual-wavelength detection at 260 nm and 350 nm enables simultaneous monitoring of meloxicam and related impurities, supporting comprehensive pharmaceutical quality control applications [22]. Method validation according to International Conference on Harmonisation guidelines confirms specificity, linearity, accuracy, precision, and robustness for pharmaceutical applications [22].

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for meloxicam analysis in complex biological matrices. Hypersil Gold C18 columns (10×4.6 cm, 5 μm) with methanol:water:formic acid (70:30:1) mobile phases achieve rapid separation with 3.0-minute retention times [11]. Multiple reaction monitoring using the m/z 352.0→115.0 transition demonstrates exceptional analytical performance with linear ranges spanning 10.090-3002.964 ng/mL [11].

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) represents the current state-of-the-art for meloxicam bioanalysis. Shim-Pack XR-ODS columns (75×2.0 mm) enable rapid separation of meloxicam and its major metabolites using optimized gradient elution programs [23]. The methodology successfully quantifies meloxicam at therapeutic concentrations in human plasma with exceptional precision and accuracy, supporting pharmacokinetic and bioequivalence studies [24] [25].

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography-mass spectrometry (GC-MS) applications for meloxicam typically require derivatization due to the compound's polar functional groups and limited volatility. Trimethylsilyl derivatization enables successful GC analysis using specialized columns such as TR-FAME (30×0.25 mm×0.25 μm) for fatty acid analysis applications [26]. The methodology proves particularly valuable for environmental analysis and multi-residue screening applications where meloxicam may be present alongside other pharmaceutical compounds [27].

The GC-MS approach utilizing electron impact ionization at 70 eV provides characteristic fragmentation patterns for structural confirmation. Temperature programming from 65°C to 230°C with optimized ramp rates enables effective separation of meloxicam derivatives from matrix interferences [26]. The technique demonstrates applicability for pharmaceutical screening applications, particularly when combined with QuEChERS extraction procedures for sample preparation [28].

Computational Prediction of Spectral Features

Density Functional Theory Calculations

Solid-state density functional theory (SS-DFT) calculations provide exceptional accuracy for predicting vibrational spectroscopic features of meloxicam across the terahertz and far-infrared regions. Computational predictions successfully reproduce all observed normal mode vibrational bands between 0.2-20 THz, with the notable exception of bands at 2.07 THz and its shoulder at 2.16 THz, which appear as combination bands in theoretical calculations [4] [5]. Single molecule DFT calculations performed for all four possible meloxicam structures (enolic, zwitterionic, anionic, and cationic forms) demonstrate excellent correlation with experimental spectra, particularly for the enolic crystalline form [4] [5].

The DFT B3LYP/6-31G(d,p) method enables comprehensive analysis of meloxicam-cyclodextrin inclusion complexes, revealing stabilization energies and preferred binding orientations. Computational results indicate an overall affinity ranking: deprotonated form > enolic form ≈ zwitterionic form > protonated form [29]. Counterpoise correction for basis set superposition error (BSSE) provides reliable interaction energies essential for understanding host-guest complexation thermodynamics [29].

Time-Dependent Density Functional Theory

Time-dependent density functional theory (TD-DFT) calculations successfully predict ultraviolet-visible absorption spectra for meloxicam microspecies involved in prototropic equilibria. Computational analysis identifies four distinct UV-visible absorption spectra corresponding to different protonation states and tautomeric forms [30]. The theoretical calculations incorporate solvent effects using various dielectric constants (1,4-dioxane, ethanol, water, formamide) to model experimental conditions across different pH ranges [30].

Advanced TD-DFT methodologies enable calculation of relative Gibbs free energies in solution and Maxwell-Boltzmann populations for different microspecies. The computational approach provides essential insights into the pH-dependent spectroscopic behavior of meloxicam, supporting analytical method development and optimization for various solution conditions [30].

Crystal Structure Prediction and Nuclear Magnetic Resonance Crystallography

The CSP-NMRX (Crystal Structure Prediction-Nuclear Magnetic Resonance Crystallography) approach represents a cutting-edge computational methodology for elucidating complex polymorphic structures. This technique successfully identifies NH···N hydrogen bonding dimers in elusive meloxicam polymorphs (MLX-II, MLX-III, and MLX-V), providing structural insights unattainable through conventional crystallographic methods [9] [31]. The computational predictions guide experimental crystallization strategies, enabling successful preparation of previously inaccessible polymorphic forms [31].

GIPAW (Gauge Including Projector Augmented Waves) DFT calculations using CASTEP software provide accurate predictions of NMR chemical shifts for comparison with experimental solid-state NMR data. The computational approach demonstrates excellent agreement between calculated and experimental ¹H and ¹³C chemical shifts, validating structural assignments for complex polymorphic systems [31]. These calculations prove essential for distinguishing between different structural models and confirming the presence of Z₀ = 2 and Z₀ = 4 polymorphic forms [31].

Molecular Modeling and Electronic Structure Analysis

Comprehensive quantum chemical calculations using DFT B3LYP 6-311++G(d,p) basis sets enable detailed analysis of electronic structure properties including HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and nonlinear optical (NLO) properties [32]. The calculations provide fundamental insights into chemical hardness and softness parameters that govern meloxicam's chemical reactivity and stability [32]. Electronic structure analysis supports understanding of intermolecular interactions and crystalline packing arrangements observed in different polymorphic forms [32].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from ethylene chloride
Pastel yellow solid

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

351.03474825 g/mol

Monoisotopic Mass

351.03474825 g/mol

Boiling Point

581.3±60.0

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

254 °C (decomposes)
254 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VG2QF83CGL

Drug Indication

Meloxicam is indicated for the symptomatic treatment of arthritis and osteoarthritis. In addition, it is indicated for the pauciarticular and polyarticular course of Juvenile Rheumatoid Arthritis (JRA) in patients aged 2 years old or above. Off-label uses include the treatment of dental or post-surgical pain. In addition to the above, meloxicam has also been studied in the treatment of neuropathic pain. Meloxicam, in combination with [bupivacaine], is indicated for postsurgical analgesia in adult patients for up to 72 hours following foot and ankle, small-to-medium open abdominal, and lower extremity total joint arthroplasty surgical procedures.
FDA Label
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. To reduce postoperative pain and inflammation following orthopaedic and soft-tissue surgery. CatsAlleviation of inflammation and pain in chronic musculoskeletal disorders in cats. To reduce postoperative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of postoperative pain and inflammation following orthopaedic and soft-tissue surgery. CatsReduction of postoperative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders in horses.
Novem 5-mg/ml solution for injection for cattle and pigs: CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For the relief of postoperative pain following dehorning in calves. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. Novem 20-mg/ml solution for injection for cattle and pigs: CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of postoperative pain following dehorning in calves. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. Novem 40 mg/ml solution for injection for cattle: For use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy.
Meeting highlights from the Committee for Veterinary Medicinal Products (CVMP) 16-17 January 202419/01/2024
DogsAlleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders in dogs. To reduce post-operative pain and inflammation following orthopaedic and soft tissue surgery. CatsReduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery. Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders in cats. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. For the relief of post operative pain associated with minor soft tissue such as castration. HorsesAlleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders in horses. . For the relief of pain associated with equine colic.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitits-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic. Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: Reduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery.
CatsAlleviation of inflammation and pain in chronic musculoskeletal disorders. DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders.
Oral suspension: Dogs: Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Solution for injection: Dogs: Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of postoperative pain and inflammation following orthopaedic and soft-tissue surgery. Cats: Reduction of postoperative pain after ovariohysterectomy and minor soft-tissue surgery.
Dogs: alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. To reduce post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: to reduce post-operative pain after ovariohysterectomy and minor soft tissue surgery. Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders in cats. Cattle: for use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re�hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of post-operative pain following dehorning in calves. Pigs: for use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. For the relief of post operative pain associated with minor soft tissue such as castration. Horses: alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic.
Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders in dogs. Cats: Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in chronic musculo-skeletal disorders in cats. Guinea pigs: Alleviation of mild to moderate post-operative pain associated with soft tissue surgery such as male castration.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of post-operative pain following dehorning in calves. PigsFor the reduction of symptoms of lameness and inflammation in non-infectious locomotor disorders and for adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft-tissue surgery. CatsReduction of post-operative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders in dogs.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders.
Oral suspension: Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Solution for injection: Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: Reduction of postoperative pain after ovariohysterectomy and minor soft tissue surgery

Livertox Summary

Meloxicam is a long acting nonsteroidal antiinflammatory drug (NSAID) available by prescription only and used in therapy of chronic arthritis. Meloxicam has been linked to rare instances of acute, clinically apparent liver injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Thiazines, Thiazoles; Isoenzymes/antagonists & inhibitors
Meloxicam is indicated for relief of the signs and symptoms of osteoarthritis. Use the lowest effective dose for the shortest duration consistent with individual patient treatment goals. /Included in US product label/
Meloxicam is used for the management of the signs and symptoms of rheumatoid arthritis in adults. In the management of rheumatoid arthritis in adults, NSAIAs may be useful for initial symptomatic treatment; however, NSAIAs do not alter the course of the disease or prevent joint destruction. /Included in US product label/
Meloxicam is used for the management of the signs and symptoms of pauciarticular or polyarticular course juvenile rheumatoid arthritis in children 2 years of age or older. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Mechanism of Action

Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation.
Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor.
To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B.
/Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo.

Absorption Distribution and Excretion

The absolute bioavailability oral capsules after a dose was 89% in one pharmacokinetic study. Cmax was reached 5–6 hours after administration of a single dose given after the first meal of the day. The Cmax doubled when the drug was administered in the fasting state. Despite this, meloxicam can be taken without regard to food, unlike many other NSAIDS. Meloxicam formulated for instillation with [bupivacaine] produced varied systemic measures following a single dose of varying strength. In patients undergoing bunionectomy, 1.8 mg of meloxicam produced a Cmax of 26 ± 14 ng/mL, a median Tmax of 18 h, and an AUC∞ of 2079 ± 1631 ng\*h/mL. For a 9 mg dose used in herniorrhaphy, the corresponding values were 225 ± 96 ng/mL, 54 h, and the AUC∞ was not reported. Lastly, a 12 mg dose used in total knee arthroplasty produced values of 275 ± 134 ng/mL, 36 h, and 25,673 ± 17,666 ng\*h/mL.
Meloxicam is mainly eliminated through metabolism. Its metabolites are cleared through renal and fecal elimination. Less than <0.25% of a dose is eliminated in the urine as unchanged drug. About 1.6% of the parent drug is excreted in the feces.
The volume of distribution of meloxicam is 10-15L. Because of its high binding to albumin, it is likely to be distributed in highly perfused tissues, such as the liver and kidney. Meloxicam concentrations in synovial fluid, measured after an oral dose, is estimated at 40% to 50% of the concentrations measured in the plasma. This drug is known to cross the placenta in humans.
After an oral dose, the total clearance of meloxicam is 0.42–0.48 L/h. The FDA label indicates a plasma clearance from 7 to 9 mL/min. No dose changes are required in mild to moderate renal or hepatic impairment. The use of meloxicam in patients with severe renal or hepatic impairment has not been studied. FDA prescribing information advises against it.
The absolute bioavailability of meloxicam capsules was 89% following a single oral dose of 30 mg compared with 30 mg iv bolus injection. Following single intravenous doses, dose-proportional pharmacokinetics were shown in the range of 5 mg to 60 mg. After multiple oral doses the pharmacokinetics of meloxicam capsules were dose-proportional over the range of 7.5 mg to 15 mg. Mean Cmax was achieved within four to five hours after a 7.5 mg meloxicam tablet was taken under fasted conditions, indicating a prolonged drug absorption. With multiple dosing, steady state concentrations were reached by Day 5. A second meloxicam concentration peak occurs around 12 to 14 hours post-dose suggesting biliary recycling.
Administration of meloxicam capsules following a high fat breakfast (75 g of fat) resulted in mean peak drug levels (ie, Cmax) being increased by approximately 22% while the extent of absorption (AUC) was unchanged. The time to maximum concentration (Tmax) was achieved between 5 and 6 hours.
The mean volume of distribution (Vss) of meloxicam is approximately 10 L. Meloxicam is about 99.4% bound to human plasma proteins (primarily albumin) within the therapeutic dose range. The fraction of protein binding is independent of drug concentration, over the clinically relevant concentration range, but decreases to about 99% in patients with renal disease.
Meloxicam penetration into human red blood cells, after oral dosing, is less than 10%. Following a radiolabeled dose, over 90% of the radioactivity detected in the plasma was present as unchanged meloxicam.
For more Absorption, Distribution and Excretion (Complete) data for Meloxicam (14 total), please visit the HSDB record page.

Metabolism Metabolites

Meloxicam is almost completely metabolized. CYP2C9 is the main enzyme responsible for the metabolism of meloxicam with minor contributions from CYP3A4. Meloxicam has 4 major metabolites with no activity determined. About 60% of the ingested dose is metabolized to 5'-carboxy meloxicam from hepatic cytochrome enzyme oxidation of an intermediate metabolite, 5’-hydroxymethylmeloxicam. Two other metabolites are likely produced via peroxidation.
Meloxicam is almost completely metabolized to four pharmacologically inactive metabolites. The major metabolite, 5'-carboxy meloxicam (60% of dose), from P-450 mediated metabolism was formed by oxidation of an intermediate metabolite 5'-hydroxymethyl meloxicam which is also excreted to a lesser extent (9% of dose). In vitro studies indicate that cytochrome P-450 2C9 plays an important role in this metabolic pathway with a minor contribution of the CYP 3A4 isozyme.
Patients' peroxidase activity is probably responsible for /two other/ metabolites which account for 16% and 4% of the administered dose, respectively.
Meloxicam is extensively metabolized to inactive metabolites in the liver, principally via the cytochrome P-450 (CYP) 2C9 isoenzyme, with minor contribution by CYP3A4. The drug and its metabolites are excreted in urine and feces, and meloxicam undergoes substantial biliary secretion and enterohepatic recirculation.
The metabolism of Meloxicam (ME) and the cytochrome(s) P450 (CYPs) involved were analysed by using primary human hepatocytes, human liver microsomes and microsomes from recombinant human B-lymphoblastoid cell lines. While human hepatocytes were capable of converting ME to a 5-hydroxymethyl metabolite (M7) and then to a 5-carboxyderivative (M5), human liver microsomes formed mostly only the 5-hydroxymethylderivative. The kinetics of the formation of M7 by human liver microsomes were biphasic with Km = 13.6 +/- 9.5 and 381 +/- 55.2 uM respectively. The corresponding Vmax were 33.7 +/- 24.2 and 143 +/- 83.9 pmol/min/mg protein respectively. CYP2C9 and, to a much lesser extent, CYP3A4 were found to convert ME to M7. The involvement of 2C9 was demonstrated by inhibition of tolbutamide hydroxylase activity in the presence of ME, inhibition of ME metabolism by sulphaphenazole, correlation between ME metabolism and tolbutamide hydroxylase activity and active metabolism of ME by recombinant 2C9. The involvement of 3A4 was shown by inhibition of ME metabolism by ketoconazole, correlation between ME metabolism and nifedipine oxidase activity and metabolism of ME by recombinant 3A4. Kinetics of the formation of M7 by the individual enzymes resulted in a Km = 9.6 uM and Vmax = 8.4 pmol/min/mg protein for 2C9 and a Km = 475 uM and Vmax = 23 pmol/min/mg protein for 3A4.
For more Metabolism/Metabolites (Complete) data for Meloxicam (6 total), please visit the HSDB record page.
Meloxicam has known human metabolites that include 5-Hydroxymethyl meloxicam.

Wikipedia

Meloxicam
Ethyl_nitrate

FDA Medication Guides

Mobic
Meloxicam
SUSPENSION;ORAL
TABLET;ORAL
AVONDALE PHARMS
BOEHRINGER INGELHEIM
04/28/2021
Qmiiz ODT
Meloxicam
TABLET, ORALLY DISINTEGRATING;ORAL
TERSERA
04/28/2021
Vivlodex
CAPSULE;ORAL
ZYLA

Drug Warnings

/BOXED WARNING/ WARNING: Cardiovascular Risk NSAIDs may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may increase with duration of use. Patients with cardiovascular disease or risk factors for cardiovascular disease may be at greater risk. Meloxicam is contraindicated for the treatment of peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery.
/BOXED WARNING/ WARNING: Gastrointestinal Risk: NSAIDs cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal. These events can occur at any time during use and without warning symptoms. Elderly patients are at greater risk for serious gastrointestinal events.
Contraindications: Known hypersensitivity to meloxicam or any ingredient in the formulation. History of urticaria, angioedema, bronchospasm, severe rhinitis, or shock precipitated by aspirin or other NSAIAs. History of aspirin triad (aspirin sensitivity, asthma, and nasal polyps). Treatment of perioperative pain in the setting of coronary artery bypass graft (CABG) surgery.
Selective COX-2 inhibitors have been associated with an increased risk of serious adverse cardiovascular thrombotic events in certain situations. Several prototypical NSAIAs also have been associated with an increased risk of cardiovascular events. Findings from a recent systematic review of controlled observational studies and a meta-analysis of published and unpublished data from randomized studies of these agents suggest that use of celecoxib (dosage exceeding 200 mg daily), diclofenac, or indomethacin is associated with an increased risk of cardiovascular events. The possibility exists that meloxicam and ibuprofen also are associated with increased cardiovascular risk.
For more Drug Warnings (Complete) data for Meloxicam (25 total), please visit the HSDB record page.

Biological Half Life

The half-life of meloxicam is approximately 20 hours, which is considerably longer than most other NSAIDS. It can therefore be dosed without the need for slow-release formulations. Meloxicam applied together with [bupivacaine] for postsurgical analgesia had a median half-life of 33-42 hours, depending on dose and application site.
The mean elimination half-life (t1/2) ranges from 15 hours to 20 hours. The elimination half-life is constant across dose levels indicating linear metabolism within the therapeutic dose range.
... The twenty volunteers can be classified into extensive metabolizers and poor metabolizers according to pharmacokinetic parameters. The main parameters in the two groups obtained were as follows: T 1/2 were 21 +/- 4 and 38 +/- 9 hr, respectively. ...

Use Classification

Veterinary drugs -> Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Oxicams -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Oxicams, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Musculo-skeletal system, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> EMA Drug Category
Veterinary drugs -> Musculo-skeletal system -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Antiinflammatory and antirheumatic products -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Reaction of benzothiazolo-3(2H)-one-1,1-dioxide with methyl chloroacetate gives the methyl 2(3H)-acetate derivative, which is isomerized with sodium methoxide in toluene-tert-butanol yielding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide. Subsequent methylation with methyl iodide in methanol yields the 2-methyl compound. Finally this compound is treated with 2-amino-5-methylthiazole in xylene.
Preparation: G. Trummlitz et al., DE 2756113 (1979 to Thomae); eidem, US 4233299 (1980 to Boehringer Ingelheim).

Analytic Laboratory Methods

Analyte: meloxicam; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: meloxicam; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 240 to 450 nm with comparison to standards
Analyte: meloxicam; matrix: chemical purity; procedure: liquid chromatography with UV detection at 360 nm with comparison to standards
Analyte: meloxicam; matrix: pharmaceutical preparation (oral suspension, tablet); procedure: thin-layer chromatography with UV detection at 254 nm and comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: meloxicam; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 355 nm; limit of quanitation: 50 ng/mL

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

When meloxicam is administered with aspirin to healthy volunteers, it tended to increase the AUC (10%) and Cmax (24%) of meloxicam. The clinical significance of this interaction is not known; however, as with other NSAIDs concomitant administration of meloxicam and aspirin is not generally recommended because of the potential for increased adverse effects.
Concomitant administration of low-dose aspirin with meloxicam may result in an increased rate of GI ulceration or other complications, compared to use of meloxicam alone. Meloxicam is not a substitute for aspirin for cardiovascular prophylaxis.
Pretreatment for four days with cholestyramine significantly increased the clearance of meloxicam by 50%. This resulted in a decrease in t1/2, from 19.2 hours to 12.5 hours, and a 35% reduction in AUC.
In a study conducted in healthy subjects, mean pre-dose lithium concentration and AUC were increased by 21% in subjects receiving lithium ... BID with meloxicam ... QD as compared to subjects receiving lithium alone. These effects have been attributed to inhibition of renal prostaglandin synthesis by meloxicam. Patients on lithium treatment should be closely monitored for signs of lithium toxicity when meloxicam is introduced, adjusted, or withdrawn.
For more Interactions (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Low-dose meloxicam (Vivlodex) for osteoarthritis pain. Med Lett Drugs Ther.
2: Khan AM, Rampal S, Sood NK. Effect of repeated oral administration of
3: McDougall S, Abbeloos E, Piepers S, Rao AS, Astiz S, van Werven T, Statham J,
4: Almukainzi M, Jamali F, Aghazadeh-Habashi A, Löbenberg R. Disease specific
5: Chen J, Gao Y. Strategies for Meloxicam Delivery to and Across the Skin: A
6: Mainau E, Temple D, Manteca X. Experimental study on the effect of oral
7: Alomrani AH, Badran MM. Flexosomes for transdermal delivery of meloxicam:
8: Monteiro BP, Klinck MP, Moreau M, Guillot M, Steagall PV, Edge DK, Pelletier
9: Karademir U, Aksit D, Kum C, Erdogan H, Ucar EH, Peker C, Gokbulut C. The
10: Chen PH, Boyd KL, Fickle EK, Locuson CW. Subcutaneous meloxicam suspension
11: Takami Y, Eguchi S, Tateishi M, Ryu T, Mikagi K, Wada Y, Saitsu H. A
12: Di Salvo A, Giorgi M, Catanzaro A, Deli G, Della Rocca G. Pharmacokinetic
13: Ianiski FR, Alves CB, Ferreira CF, Rech VC, Savegnago L, Wilhelm EA, Luchese
14: Roughan JV, Bertrand HG, Isles HM. Meloxicam prevents COX-2-mediated
15: Woraphatphadung T, Sajomsang W, Gonil P, Treetong A, Akkaramongkolporn P,
16: Park JH, Park YS, Lee JB, Park KH, Paik MK, Jeong M, Koh HC. Meloxicam
17: Cooke RF, Peres RF, Cipriano RS, Guarnieri Filho TA, Marques RS, Rodrigues
18: Hasunuma T, Tohkin M, Kaniwa N, Jang IJ, Yimin C, Kaneko M, Saito Y, Takeuchi
19: Orozco-Solís M, García-Ávalos Y, Pichardo-Ramírez C, Tobías-Azúa F,
20: Karademir U, Erdogan H, Boyacioglu M, Kum C, Sekkin S, Bilgen M.

Explore Compound Types